Einecs 265-273-2

Descripción

Definition and Academic Context of Complex Paraffinic Hydrocarbon Mixtures (UVCBs)

Complex paraffinic hydrocarbon mixtures fall under the regulatory and scientific classification of UVCBs, which stands for Substances of Unknown or Variable composition, Complex reaction products, or Biological materials. vu.nlacs.org Unlike discrete chemical substances that can be defined by a specific molecular structure, UVCBs are characterized by their source and manufacturing process. vu.nl This category can include petroleum fractions, essential oils, and complex reaction products. acs.org

Globally, there are over 70,000 UVCBs produced and used in significant quantities. acs.orgresearchgate.net Their composition can be so intricate, sometimes containing thousands of individual constituents, that identifying the exact chemical structure of each component is often impossible. vu.nl This variability and complexity present significant hurdles for traditional chemical assessment and regulation, which are typically designed for individual compounds. acs.org Consequently, the environmental and human health risks of UVCBs are more difficult to evaluate. vu.nl

To manage this complexity, approaches like the Hydrocarbon Block Method have been developed. This method groups constituents with similar physicochemical and fate properties into "blocks," allowing for a more manageable risk assessment of petroleum substances. vu.nlnih.gov

| Category | Description | Examples |

| U nknown Composition | The substance contains components whose chemical identities are not fully known. | Plant Extracts |

| V ariable Composition | The relative amounts of the constituents can change from batch to batch. | Petroleum Fractions |

| C omplex Reaction Products | The substance is the result of a chemical reaction that yields a complex mixture. | Medium-Chain Chlorinated Paraffins |

| B iological Materials | The substance is derived from a biological source and is inherently complex. | Essential Oils |

Significance of Investigating Environmental Dynamics of EINECS 265-273-2 Type Compounds

This compound is identified as "Gases (petroleum, light steam-cracked, butadiene concentrate)," a complex combination of hydrocarbons produced from thermal cracking, consisting predominantly of C4 hydrocarbons. reachonline.eu As a UVCB derived from petroleum, understanding its environmental dynamics is crucial. Petroleum-derived substances are ubiquitous, serving as fuels and industrial feedstocks, and consequently, as potential environmental contaminants. acs.orgnavidnoor.ir

The environmental concerns associated with paraffinic and other hydrocarbon mixtures are significant. Their production contributes to fossil fuel consumption and greenhouse gas emissions, while spills or improper disposal can lead to soil and water contamination. navidnoor.ir Some complex hydrocarbon mixtures, like certain paraffin waxes and chlorinated paraffins, have demonstrated persistence in the environment and a potential for bioaccumulation. nih.govfrontiersin.org Early studies on paraffin-rich waxes in the marine environment suggested a half-life measured in years, with minimal degradation observed after 16 months. frontiersin.org

The inherent complexity of UVCBs like this compound complicates the prediction of their environmental fate. nih.gov Assessing properties such as persistence, bioaccumulation, and toxicity (PBT) is challenging because the behavior of the whole substance may differ from its individual constituents. vu.nl Therefore, research into the environmental transport, transformation, and ultimate fate of these mixtures is essential for developing effective environmental protection strategies. researchgate.net

Evolution of Research Paradigms for Hydrocarbon Mixture Analysis

The analytical challenge posed by complex hydrocarbon mixtures has driven significant innovation in chemical analysis. astm.org For decades, the primary tool for analyzing these mixtures has been gas chromatography (GC), often paired with detectors like flame ionization detectors (FID) for quantification or mass spectrometers (MS) for identification. nih.govmdpi.com

However, traditional capillary GC often fails to separate the thousands of structurally similar compounds present in substances like crude oil. This leads to a chromatographic feature known as an "unresolved complex mixture" (UCM), which appears as a hump in the chromatogram and contains a vast amount of unexplored geochemical information. acs.org The number of unidentified compounds in the UCM of oils can be in the hundreds of thousands.

To overcome these limitations, more advanced analytical paradigms have emerged:

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This technique uses two different GC columns to greatly enhance separation power. It has been successfully used to separate and identify biomarkers and other compounds within UCMs from crude oil and contaminated sediments.

High-Resolution Mass Spectrometry (HRMS) : Techniques like Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer the resolution needed to determine the elemental composition of individual molecules within a complex mixture without prior separation. This field, known as "petroleomics," has revolutionized the molecular characterization of petroleum. mdpi.com

Combined Spectroscopic and Mass Spectrometric Methods : The online combination of methods like time-resolved Fourier Transform Infrared (FTIR) spectroscopy and Ion-Molecule Reaction Mass Spectrometry (IMR-MS) allows for real-time compositional analysis of complex hydrocarbon streams, which is valuable for monitoring industrial processes and environmental trace gases. nih.gov

| Analytical Technique | Principle | Application in Hydrocarbon Analysis | Limitations |

| Gas Chromatography (GC-FID/MS) | Separates components based on volatility and interaction with a stationary phase. mdpi.com | Routine analysis, quantification, and identification of more volatile, resolvable components. acs.orgnih.gov | Fails to resolve thousands of isomers, leading to "unresolved complex mixtures" (UCMs). |

| Comprehensive 2D GC (GC×GC) | Uses two sequential columns with different properties to dramatically increase separation power. | Separation and identification of individual compounds within UCMs. | Data complexity can be high; requires specialized instrumentation and software. |

| High-Resolution Mass Spectrometry (e.g., FT-ICR MS) | Measures mass-to-charge ratio with extremely high precision to determine elemental formulas. mdpi.com | Detailed molecular characterization of heavy petroleum fractions without chromatographic separation ("Petroleomics"). mdpi.com | Provides composition but not isomeric structure; expensive and complex instrumentation. |

| FTIR & IMR-MS | Combination of infrared spectroscopy for functional group identification and soft-ionization mass spectrometry for molecular weight. nih.gov | On-line analysis of process streams and environmental trace gases. nih.gov | May have limitations in identifying specific isomers without chromatographic separation. |

Propiedades

Número CAS |

64918-94-1 |

|---|---|

Fórmula molecular |

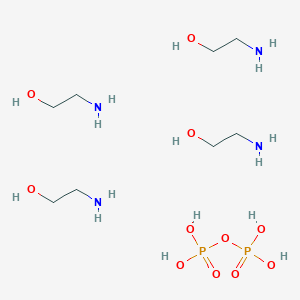

C8H32N4O11P2 |

Peso molecular |

422.31 g/mol |

Nombre IUPAC |

2-aminoethanol;phosphono dihydrogen phosphate |

InChI |

InChI=1S/4C2H7NO.H4O7P2/c4*3-1-2-4;1-8(2,3)7-9(4,5)6/h4*4H,1-3H2;(H2,1,2,3)(H2,4,5,6) |

Clave InChI |

IQDKNPVDFVTIOC-UHFFFAOYSA-N |

SMILES canónico |

C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)O |

Origen del producto |

United States |

Advanced Methodologies for Structural Characterization of Complex Paraffinic Distillates

Spectroscopic Approaches for Elucidating Molecular Architectures

Spectroscopic methods provide detailed information about the molecular structures within the separated fractions or the mixture as a whole.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the chemical characterization of liquid fuels and oils. mdpi.com ¹H NMR, in particular, can provide quantitative information on the distribution of protons among different structural groups. acs.org This allows for the determination of the relative amounts of paraffinic CH₃, CH₂, and CH groups, as well as aromatic and olefinic protons. acs.orggoogle.com

Table 3: ¹H NMR Chemical Shift Assignments for Hydrocarbon Profiling

| Chemical Shift Range (ppm) | Assigned Proton Type | Structural Information |

|---|---|---|

| ~0.5 - 1.0 | Paraffinic CH₃ (methyl) | Indicates terminal groups and branching points. acs.org |

| ~1.0 - 1.6 | Paraffinic CH₂ (methylene) | Relates to the length of straight-chain segments. acs.org |

| ~1.6 - 2.1 | Paraffinic CH (methine) / Naphthenic CH-CH₂ | Indicates the degree of branching and cyclic structures. acs.org |

| ~6.5 - 8.5 | Aromatic C-H | Quantifies the aromatic content of the sample. concawe.eu |

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is the state-of-the-art technique for the molecular-level characterization of highly complex mixtures like petroleum. nationalmaglab.orgmdpi.com It provides ultra-high resolving power (often exceeding 1,000,000) and sub-parts-per-million mass accuracy, which is necessary to separate and identify the thousands of individual compounds present. nationalmaglab.org

When coupled with soft ionization techniques such as atmospheric pressure photoionization (APPI) or electrospray ionization (ESI), FT-ICR MS can ionize components with minimal fragmentation, allowing for the direct determination of the elemental composition (e.g., CₐHₙNₙOₒSₛ) for each detected peak in the mass spectrum. nationalmaglab.orggoogle.com This provides an unprecedented level of detail, generating a "petroleomics" profile of the sample, which is invaluable for understanding the composition of paraffinic distillates at a fundamental level. nationalmaglab.orgscielo.br

Data Science and Chemometric Applications in Mixture Characterization Research

The vast and complex datasets generated by modern analytical instruments necessitate the use of data science and chemometrics for effective interpretation. dmu.dk Chemometrics applies multivariate statistical methods to extract meaningful information from chemical data. unirioja.esresearchgate.net

For the analysis of paraffinic distillates, chemometric approaches are used to correlate complex analytical data (from GC×GC, MS, or NMR) with bulk physicochemical properties. nih.gov For example, Principal Component Analysis (PCA) can be applied to GC×GC data to differentiate between fuel samples based on their hydrocarbon class composition, such as identifying variations in mono- and diaromatic content that affect stability. acs.org Furthermore, machine learning models, like Partial Least-Squares (PLS) regression, can be built using FT-ICR MS data to predict important properties such as the Total Acid Number (TAN) of crude oil fractions, reducing the need for time-consuming wet chemical methods. nih.govacs.org These data-driven approaches are essential for transforming high-resolution analytical data into actionable insights for process control and quality assessment. unirioja.esnih.gov

Environmental Fate and Transport Research of Complex Hydrocarbon Mixtures

Abiotic Transformation Pathways

Abiotic transformation processes are non-biological chemical and physical changes that affect a substance's persistence and form in the environment. For this hydrocarbon mixture, the key pathways considered are degradation by light and reaction with water.

Photolytic and Photooxidative Degradation Mechanisms in Atmospheric and Aquatic Systems

Photolytic and photooxidative degradation involves the breakdown of chemical substances by light energy, either directly (photolysis) or through reaction with photochemically produced oxidants (photooxidation).

In atmospheric systems, the components of this hydrocarbon mixture are susceptible to indirect photooxidation. The primary degradation mechanism is the reaction with hydroxyl (OH) radicals. The rate of this atmospheric photochemical degradation can be estimated using models. For a representative C14 alkane (tetradecane), the calculated phototransformation rate is 16.76 x 10⁻¹² cm³/molecule/sec, which corresponds to a half-life of approximately 0.638 days (or 7.657 hours). europa.eu This relatively short half-life indicates that the substance is not persistent in the atmosphere. europa.eu

In aquatic systems and soil, direct photolysis is not considered a significant degradation pathway. The hydrocarbon molecules within this mixture primarily absorb UV light at wavelengths below 290 nm. europa.eu Since the Earth's atmosphere filters out solar radiation in this range, the substances are not exposed to the necessary light energy to undergo direct structural transformation in water or soil environments. europa.eu However, some studies have shown that dispersed n-alkanes and polycyclic aromatic hydrocarbons (PAHs) can be susceptible to photodegradation in marine environments under simulated sunlight. nih.govacs.org

Hydrolytic Stability and Transformation Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. The constituents of Hydrocarbons, C12-C16, isoalkanes, cyclics, <2% aromatics are composed entirely of carbon and hydrogen atoms and lack functional groups that are susceptible to hydrolysis. europa.euoecd.org Consequently, these substances have a very low potential to hydrolyze, and this degradation process is not a significant factor in their removal from the environment. europa.eu

Transport and Distribution Dynamics in Environmental Compartments

The transport and distribution of a chemical describe its movement and partitioning among different environmental media such as soil, water, and air. These dynamics are governed by the substance's physical and chemical properties.

Adsorption and Desorption Processes in Soil and Sediment Matrices

Adsorption to soil and sediment is a key process influencing the mobility of this hydrocarbon mixture in the environment. The tendency for adsorption is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil and sediment particles, reducing its mobility and bioavailability in the water phase. chemsafetypro.com

Due to the complexity of the mixture, standard tests for adsorption are not appropriate. europa.eu Instead, quantitative structure-property relationships (QSPRs) are used to estimate Koc values for the representative hydrocarbon structures. For Hydrocarbons, C12-C16, isoalkanes, cyclics, <2% aromatics, the calculated Koc values span a very wide range, reflecting the varied nature of its components. europa.eu This high degree of adsorption suggests that upon release, the substance will predominantly partition to soil and sediment. santos.com

Table 1: Estimated Adsorption and Partitioning Properties for C12-C16 Hydrocarbons and Related Fractions

| Parameter | C12-C16 Aliphatic Fraction | Hydrocarbons, C12-C16, isoalkanes, cyclics, <2% aromatics | Note |

| Log Koc (ml/g) | 5.4 - 6.7 | 1.72 - 7.14 | The wide range reflects the complex and variable composition of the substance. europa.eulouisiana.govtexas.gov |

| Mobility in Soil | Low to Immobile | Low to Immobile | High Koc values indicate strong adsorption to soil organic carbon and low mobility. chemsafetypro.com |

Volatilization and Atmospheric Dispersion Modeling

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This process is largely governed by the substance's vapor pressure and its Henry's Law Constant, which describes the partitioning between air and water.

While a single Henry's Law Constant is not applicable to a complex substance, values can be estimated for representative constituents. europa.eu For instance, the estimated Henry's Law Constant for decane (B31447) (C10) is 3.311 atm-m³/mol, indicating a potential for volatilization. europa.eu Generally, lower carbon number alkanes (C9-C12) are more volatile than higher carbon number alkanes. acs.org Weathering processes, which include volatilization, can lead to a nearly 100% loss of low-carbon-number n-alkanes (C8-C12) from a mixture. acs.org Atmospheric dispersion models, which assume well-mixed conditions, are used to calculate volatilization factors and predict concentrations in air. dtic.mil

Table 2: Estimated Henry's Law Constants for Representative Hydrocarbon Fractions

| Hydrocarbon Fraction | Henry's Law Constant (atm-m³/mol) | Dimensionless Henry's Law Constant |

| >C10-C12 Aliphatics | 1.6E+02 | 6.3E-03 |

| >C12-C16 Aliphatics | 5.2E+02 | 7.6E-04 |

| >C10-C12 Aromatics | 1.4E-01 | 6.3E-04 |

| >C12-C16 Aromatics | Not specified | 4.8E-05 |

Data sourced from regulatory and environmental agency models. louisiana.govtexas.govgeolsoc.org.uk

Inter-Compartmental Exchange Dynamics (Air-Water, Water-Sediment, Soil-Water)

The ultimate distribution of the substance in the environment is predicted using multimedia fate models, such as the PETRORISK model, which considers the exchange between air, water, soil, and sediment. europa.eu These models indicate that upon release, the components of this hydrocarbon mixture will partition across all four compartments, with a significant tendency to adsorb to soil and sediment due to high Koc values.

Modeling of similar hydrocarbon mixtures shows a clear distribution pattern. The lighter fractions tend to have a higher percentage in air, while the heavier fractions are found predominantly in soil and sediment. europa.eu

Table 3: Predicted Multimedia Environmental Distribution for C12-C13 Hydrocarbon Fractions

| Environmental Compartment | Dodecane (C12 n-alkane) | Hydrocarbons, C12-C13, isoalkanes, cyclics, <2% aromatics |

| Air | 39.52% | 28.0% |

| Water | 2.40% | 2.81% |

| Soil | 20.04% | 22.03% |

| Sediment | 38.04% | 47.04% |

Distribution calculated using the PETRORISK Model based on a regional scale exposure assessment. europa.eu

This distribution highlights the importance of inter-compartmental transfers. Volatilization moves components from soil and water to the air. Adsorption processes transfer components from the water column to sediment and limit leaching from soil into water. The low water solubility and high adsorption potential mean that the highest concentrations are expected in the soil and sediment compartments over time. europa.eucanada.ca

Bioaccumulation Potential Research in Environmental Systems

The substance identified by Einecs 265-273-2, Distillates (petroleum), full-range straight-run middle, is a complex UVCB substance (Substances of Unknown or Variable composition, Complex reaction products or Biological materials) produced from the distillation of crude oil. concawe.euechemportal.org It consists of hydrocarbons with carbon numbers predominantly in the C9 to C25 range. concawe.euechemportal.org Due to its complex and hydrophobic nature, understanding its potential for bioaccumulation in environmental systems is a critical aspect of its environmental fate and transport profile. Research indicates that while individual hydrocarbon components are lipophilic and thus have the potential to bioaccumulate, this is often limited by factors such as metabolism, physical properties, and bioavailability in organisms. afdpetroleum.comindustrialchemicals.gov.au Lower molecular weight compounds within such mixtures tend to be more readily metabolized, while the low water solubility and large molecular size of higher molecular weight compounds can limit their uptake and actual bioaccumulation. minervabunkering.com

Methodologies for Assessing Bioconcentration and Biomagnification Propensity

Assessing the bioaccumulation of complex hydrocarbon mixtures like straight-run middle distillates is inherently challenging due to their multi-component nature and the differential behavior of each constituent in the environment. researchgate.netresearchgate.net Traditional assessment methods developed for single compounds often require adaptation for complex mixtures.

Several metrics and methodologies are employed to quantify the bioaccumulation potential of these substances in both aquatic and terrestrial organisms. oup.com For aquatic environments, the primary metrics include the Bioconcentration Factor (BCF) and the Bioaccumulation Factor (BAF). oup.com The BCF relates the concentration of a chemical in an organism to the concentration in the surrounding water, while the BAF also considers uptake from dietary sources, which is crucial for highly hydrophobic substances. canada.ca For sediment-dwelling organisms, the Biota-Sediment Accumulation Factor (BSAF) is a key metric, comparing the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in the sediment. nih.gov Studies on the aquatic worm Lumbriculus variegatus have shown that BSAFs for petroleum hydrocarbon fractions can be constant up to a certain carbon number (C22) before decreasing, potentially due to reduced bioavailability of larger molecules. nih.gov

A range of experimental and modeling approaches are utilized to determine these bioaccumulation metrics.

In Silico and QSAR Models: Computational methods, including Quantitative Structure-Activity Relationships (QSARs), are used as screening-level tools. oup.comepa.gov These models estimate bioaccumulation potential based on physical-chemical properties like the octanol-water partition coefficient (Kow) and the octanol-air partition coefficient (Koa). oup.com

Laboratory-Based In Vivo and In Vitro Tests: In vivo pharmacokinetic tests directly measure the uptake and elimination of substances in organisms to calculate BCF or BAF values. oup.com In vitro assays, such as those using liver S9 fractions or hepatocytes, can determine biotransformation rates, which is a key factor limiting the net bioaccumulation of many hydrocarbon components. oup.com

Biomimetic Extraction: This analytical technique uses a surrogate for organism lipids to measure the bioavailable fraction of hydrocarbons in a sample. researchgate.net Solid Phase Microextraction (SPME) is a widely used biomimetic method that can predict the lipid-normalized tissue concentrations and thus the potential toxicity of complex mixtures. researchgate.netnih.gov Research has shown that SPME can be a cost-effective screening tool for predicting the aquatic toxicity of hydrocarbon mixtures by quantifying the total moles of hydrocarbons that partition to the SPME fiber. researchgate.net Another approach, Polyoxymethylene Solid Phase Extraction (POM-SPE), has been shown to closely mimic the hydrocarbon patterns found in exposed worms, making it a promising method for predicting bioaccumulation. nih.govacs.org

| Methodology/Metric | Description | Application/Focus | Reference |

|---|---|---|---|

| Bioconcentration Factor (BCF) | Ratio of a chemical's concentration in an organism to its concentration in the surrounding water. Primarily reflects uptake from water. | Assessing bioaccumulation in water-breathing organisms like fish. | oup.com |

| Bioaccumulation Factor (BAF) | Ratio of a chemical's concentration in an organism to its concentration in water, accounting for uptake from all sources (water, diet). | Preferred metric for hydrophobic substances where dietary uptake is significant. | canada.ca |

| Biota-Sediment Accumulation Factor (BSAF) | Compares lipid-normalized concentration in an organism to the organic carbon-normalized concentration in sediment. | Assessing bioaccumulation in sediment-dwelling organisms (benthic invertebrates). | nih.gov |

| Solid Phase Microextraction (SPME) | An analytical method using a coated fiber to extract and concentrate bioavailable organic compounds from a sample. | Serves as a proxy for organism lipids to predict bioavailable concentrations and potential toxicity of complex mixtures. | researchgate.netnih.gov |

| Polyoxymethylene Solid Phase Extraction (POM-SPE) | An experimental method using a passive sampler (POM) to assess the bioavailable fraction of hydrophobic organic contaminants. | Shown to effectively predict bioaccumulation of complex hydrocarbon mixtures in aquatic worms. | nih.govacs.org |

Molecular Mechanisms Governing Uptake and Distribution in Environmental Biota

The uptake and distribution of components from complex hydrocarbon mixtures like middle distillates into environmental biota are governed by a combination of physical-chemical processes and biological mechanisms. The hydrophobic nature of hydrocarbons is a primary driver of their interaction with biological membranes. nih.govtandfonline.com

Uptake of hydrocarbons can occur through several pathways. tandfonline.com For aquatic organisms, this includes passive diffusion across respiratory surfaces like gills or direct ingestion of contaminated food, water, or sediment. black-tides.comtandfonline.com The efficiency of uptake is influenced by the hydrophobicity of the individual hydrocarbon molecules, often correlated with the octanol-water partition coefficient (Kow). nih.govmdpi.com

Once absorbed, the distribution of hydrocarbons within an organism is largely dictated by their affinity for lipid-rich tissues. researchgate.net Lipids act as a carrier and storage compartment for these lipophilic compounds. researchgate.net This is why bioaccumulation is often normalized to the lipid content of the organism.

Organisms possess metabolic systems to transform and eliminate foreign compounds, which can significantly reduce bioaccumulation. A key molecular mechanism is the action of the cytochrome P450 (CYP) enzyme system. nih.gov These enzymes, particularly the CYP1A family in vertebrates, are induced upon exposure to certain hydrocarbons, such as polycyclic aromatic hydrocarbons (PAHs). nih.gov They metabolize these compounds, typically increasing their water solubility and facilitating their excretion. nih.gov The metabolic capacity for hydrocarbons can vary significantly between species; for instance, fish are generally considered to have a higher capacity to metabolize high-Kow PAHs compared to invertebrates. nih.gov

For microorganisms, which play a crucial role in the biodegradation of petroleum compounds, direct contact with hydrocarbons is a prerequisite for uptake. tandfonline.com This contact can be facilitated by the production of biosurfactants, which can emulsify hydrocarbons or increase the hydrophobicity of the cell surface. tandfonline.com Transport across the microbial cell membrane can occur via passive diffusion or through energy-dependent active transport, potentially involving outer membrane proteins that facilitate the diffusion of small-molecule hydrocarbons into the cell. tandfonline.com

| Mechanism | Description | Governing Factors | Reference |

|---|---|---|---|

| Passive Diffusion | Movement of hydrocarbon molecules across biological membranes (e.g., gills, skin, gut lining) driven by a concentration gradient. | Hydrophobicity (Kow) of the compound, lipid composition of membranes. | black-tides.comnih.gov |

| Dietary Uptake | Ingestion of contaminated food, sediment, or water. | Feeding habits of the organism, contamination level of food sources. | black-tides.comtandfonline.com |

| Metabolic Transformation (Biotransformation) | Enzymatic conversion of hydrocarbons into more water-soluble metabolites, facilitating excretion. | Activity of enzyme systems like Cytochrome P450 (CYP). Species-specific metabolic capacity. | nih.gov |

| Microbial Uptake | Uptake by microorganisms, often involving direct cell contact, production of biosurfactants, and transport across the cell membrane. | Bioavailability of hydrocarbons, microbial species, presence of specific transport proteins. | tandfonline.com |

| Lipid Storage | Partitioning and accumulation of hydrophobic hydrocarbons in lipid-rich tissues. | Lipid content of the organism, lipophilicity of the hydrocarbon. | researchgate.net |

Biodegradation and Biotransformation Research of Complex Paraffinic Hydrocarbon Mixtures

Microbial Ecology and Diversity in Hydrocarbon-Degrading Environments

The natural attenuation of petroleum hydrocarbons is facilitated by microbial communities that can utilize these compounds as a source of carbon and energy. enviro.wiki These communities are often complex, involving intricate interactions between different species.

Bacteria are the primary drivers of petroleum hydrocarbon degradation in most environments. iwaponline.com No single bacterial species can degrade all the components of a complex mixture like crude oil. Instead, consortia of different bacterial species work together, each specializing in breaking down a limited range of hydrocarbon substrates. scielo.br Genera such as Pseudomonas, Rhodococcus, Alcanivorax, Acinetobacter, and Bacillus are frequently identified as key players in oil degradation. frontiersin.orgpjoes.com For instance, a consortium of Pseudomonas pseudomallei, Staphylococcus aureus, and Proteus vulgaris has been shown to degrade over 69.5% of total petroleum hydrocarbons. ijcce.ac.ir Similarly, a constructed consortium of four halotolerant strains successfully degraded 97.1% of total petroleum hydrocarbons within ten days. mdpi.com

Fungi, including various yeast and mold species, also play a significant role, particularly in the degradation of more complex and recalcitrant hydrocarbon fractions like high molecular weight polycyclic aromatic hydrocarbons (PAHs). hibiscuspublisher.comresearchgate.net Fungi possess powerful extracellular enzyme systems and can grow in environments with low water activity and nutrient levels, giving them advantages in certain contaminated soils. hibiscuspublisher.com Species of Aspergillus, Penicillium, and Fusarium have demonstrated considerable hydrocarbon degradation capabilities. nih.govmdpi.comgoogle.com Studies have reported biodegradation efficiencies ranging from 6% to 82% for soil fungi. hibiscuspublisher.comnih.gov

Table 1: Examples of Hydrocarbon-Degrading Microbial Consortia and Their Efficacy

| Microbial Consortium | Target Hydrocarbons | Degradation Efficiency | Reference |

|---|---|---|---|

| Pseudomonas pseudomallei, Staphylococcus aureus, Proteus vulgaris | Crude Oil | >69.5% | ijcce.ac.ir |

| Pseudoxanthomonas sp., Bacillus sp., Dietzia sp., Acinetobacter sp. | Crude Oil (High Salinity) | 97.1% in 10 days | mdpi.com |

| Bacillus subtilis, Bacillus licheniformis | Crude Oil | 77.5% in 10 days | researchgate.net |

Advances in genomics and metagenomics have revolutionized our understanding of hydrocarbon biodegradation. tos.org These "omics" technologies allow scientists to identify novel hydrocarbon-degrading species, genes, and metabolic pathways directly from environmental samples without the need for cultivation. tos.orgescholarship.org

Metagenomic studies of contaminated environments, such as deep-sea hydrothermal sediments and oil spill sites, have revealed a vast diversity of genes encoding enzymes for hydrocarbon activation and degradation. nih.govfrontiersin.org For example, analysis of genomes from Guaymas Basin sediments identified genes for anaerobic hydrocarbon activation in phyla like Bacteroidetes and Chloroflexi. nih.gov These studies also highlight that metabolic pathways can be distributed across different community members, indicating a high degree of metabolic partnership and interdependence. tos.orgnih.gov The genetic information obtained is crucial for monitoring bioremediation processes and for developing genetically engineered microorganisms with enhanced degradation capabilities. mdpi.comnih.gov

Biochemical Pathways of Aliphatic and Aromatic Hydrocarbon Degradation

Microorganisms employ distinct biochemical strategies to break down the two main classes of hydrocarbons: aliphatic (straight-chain, branched, and cyclic alkanes) and aromatic.

The initial step in aerobic hydrocarbon degradation is the activation of the stable hydrocarbon molecule by incorporating oxygen, a reaction catalyzed by enzymes called oxygenases. nih.gov

For aliphatic hydrocarbons (alkanes), the most common pathway involves terminal oxidation. A monooxygenase, such as an alkane hydroxylase, introduces an oxygen atom at the terminal methyl group to form a primary alcohol. mdpi.comresearchgate.net This alcohol is then sequentially oxidized by alcohol and aldehyde dehydrogenases to a fatty acid, which can enter the central metabolism via the β-oxidation pathway. mdpi.comresearchgate.net

For aromatic hydrocarbons, the initial attack involves monooxygenases or dioxygenases that hydroxylate the aromatic ring, forming key intermediates like catechols. enviro.wikinih.gov These intermediates then undergo ring cleavage, also catalyzed by dioxygenases, before being funneled into central metabolic pathways. enviro.wikinih.gov Fungi often use less specific extracellular enzymes like laccases and peroxidases, which can oxidize a wide range of aromatic compounds. nih.govoup.com

Table 2: Key Enzyme Systems in Hydrocarbon Biodegradation

| Enzyme Class | Substrate Type | Reaction | Key Examples | Reference |

|---|---|---|---|---|

| Monooxygenases | Aliphatic & Aromatic | Inserts one oxygen atom | Alkane hydroxylase, Cytochrome P450 monooxygenases | researchgate.netfrontiersin.orgfrontiersin.org |

| Dioxygenases | Aromatic | Inserts two oxygen atoms | Naphthalene dioxygenase, Catechol 2,3-dioxygenase | nih.govresearchgate.net |

| Alcohol Dehydrogenase | Alcohols (from alkane oxidation) | Oxidizes alcohol to aldehyde | NAD-dependent alcohol dehydrogenases | frontiersin.org |

| Ligninolytic Enzymes | Aromatic (especially PAHs) | Extracellular, non-specific oxidation | Laccase, Manganese peroxidase (MnP), Lignin peroxidase (LiP) | nih.govrestco.ca |

The presence or absence of oxygen dictates the biodegradation strategy.

Aerobic degradation is generally faster and more complete for most hydrocarbons. nih.govmdpi.com Molecular oxygen serves as both a reactant in the initial activation step and as the terminal electron acceptor for respiration, yielding a high energy output that supports rapid microbial growth. enviro.wikinih.gov

Anaerobic degradation occurs in oxygen-depleted environments like deep sediments and aquifers. frontiersin.org It is a significantly slower process due to the lower energy yield. enviro.wiki In the absence of oxygen, microorganisms use alternative electron acceptors such as nitrate, sulfate (B86663), iron (III), or carbon dioxide. enviro.wikibiomedgrid.com The initial activation of hydrocarbons proceeds through different, oxygen-independent mechanisms. A common strategy for both alkanes and aromatic compounds is the addition of fumarate, catalyzed by enzymes like benzylsuccinate synthase for toluene (B28343). enviro.wikimdpi.com

While slower, anaerobic processes are crucial for the long-term natural attenuation of hydrocarbons in anoxic zones. enviro.wikinih.gov Environments can also feature fluctuating oxygen levels, where facultative anaerobes, capable of both aerobic and anaerobic metabolism, play a pivotal role in continuous hydrocarbon degradation. tandfonline.com

Factors Influencing Biodegradation Efficiency in Environmental Systems

The rate and extent of hydrocarbon biodegradation are controlled by a combination of physical, chemical, and biological factors. mdpi.com

Pollutant Characteristics: The chemical structure and concentration of the hydrocarbons are paramount. Generally, the order of biodegradability is: linear alkanes > branched alkanes > small aromatics > cyclic alkanes > high molecular weight PAHs and asphaltenes. frontiersin.orgnih.gov High concentrations of pollutants can be toxic to microorganisms. frontiersin.org

Nutrient Availability: The abundance of nutrients, especially nitrogen and phosphorus, is often a major limiting factor in marine and freshwater environments following an oil spill. nih.govbiomedgrid.com The large influx of carbon from the hydrocarbons creates a stoichiometric imbalance, and biostimulation (adding nutrients) is a common remediation strategy. enviro.wiki

Oxygen Availability: Oxygen is a critical factor, with aerobic degradation being significantly faster than anaerobic degradation. mdpi.commdpi.com In many contaminated sites, oxygen is quickly depleted due to microbial respiration, leading to anaerobic conditions. tandfonline.com

Temperature: Temperature affects the physical properties of the oil (e.g., viscosity) and microbial metabolic rates. nih.gov Optimal degradation rates typically occur between 30-40°C in soils and 15-30°C in aquatic environments. nih.gov

pH: Most hydrocarbon-degrading microorganisms prefer a pH range between 6 and 8. Extreme pH values can inhibit microbial growth and enzymatic activity. iwaponline.commdpi.com

Bioavailability: Many hydrocarbons have low water solubility and tend to adsorb to soil particles, making them less accessible to microorganisms. nih.gov The production of biosurfactants by some microbes can enhance bioavailability by emulsifying the hydrocarbons and increasing their surface area. mdpi.combohrium.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Distillates (petroleum), hydrocracked heavy paraffinic |

| Polycyclic Aromatic Hydrocarbons (PAHs) |

| Toluene |

| Catechols |

| Fumarate |

| Benzylsuccinate |

| Nitrogen |

| Phosphorus |

Nutrient Availability and Electron Acceptor Regimes

The biodegradation of complex paraffinic hydrocarbon mixtures by microorganisms is fundamentally dependent on the availability of essential nutrients and suitable electron acceptors. nih.govenviro.wiki Microorganisms, like all living organisms, require specific elemental building blocks for growth and metabolism. In the context of hydrocarbon degradation, nitrogen and phosphorus are often the primary limiting nutrients in the environment. frontiersin.orgbiomedgrid.com Their scarcity can significantly hinder the growth of hydrocarbon-degrading microbial populations, thereby slowing down the remediation process. frontiersin.org Research has shown that the addition of nitrogen and phosphorus can stimulate microbial growth and enhance the rate of hydrocarbon degradation. enviro.wiki

The metabolic process of breaking down hydrocarbons is a series of oxidation-reduction (redox) reactions. Microorganisms utilize hydrocarbons as an electron donor, transferring electrons to an electron acceptor to generate energy. The type of electron acceptor available profoundly influences the rate and extent of biodegradation.

Under aerobic conditions , oxygen is the preferred and most efficient electron acceptor. biomedgrid.com The complete oxidation of hydrocarbons to carbon dioxide and water is most rapid in the presence of sufficient oxygen. biomedgrid.com However, in environments such as deep soil layers or water-logged sediments, oxygen is often quickly depleted during the initial stages of hydrocarbon degradation, leading to anaerobic conditions. enviro.wikimdpi.com

Under anaerobic conditions , microorganisms utilize alternative electron acceptors. These include nitrate, ferric iron (Fe³⁺), sulfate, and carbon dioxide. enviro.wikiepa.gov The degradation of hydrocarbons can proceed in the absence of oxygen, although generally at a slower rate. enviro.wiki The specific microbial communities that thrive and the metabolic pathways they employ are dictated by the prevailing electron acceptor regime. For instance, in marine environments, sulfate is a common electron acceptor, leading to sulfate-reducing conditions for hydrocarbon biodegradation. enviro.wiki The competition for available nutrients and electron acceptors among different microbial populations can also influence the relative degradation rates of various hydrocarbon components within the complex mixture. frontiersin.org

| Electron Acceptor | Environmental Condition | Relative Biodegradation Rate |

| Oxygen (O₂) | Aerobic | High |

| Nitrate (NO₃⁻) | Anaerobic | Moderate |

| Ferric Iron (Fe³⁺) | Anaerobic | Moderate to Low |

| Sulfate (SO₄²⁻) | Anaerobic | Low |

| Carbon Dioxide (CO₂) | Anaerobic (Methanogenesis) | Very Low |

Temperature and pH Effects on Microbial Activity

Temperature and pH are critical environmental parameters that exert a strong influence on the microbial degradation of complex paraffinic hydrocarbon mixtures. These factors directly affect the metabolic rates of microorganisms and the activity of the enzymes responsible for breaking down hydrocarbons. mdpi.comopenmicrobiologyjournal.com

Temperature plays a significant role by influencing the physical properties of the hydrocarbons and the biological activity of the degrading microorganisms. frontiersin.org Generally, an increase in temperature leads to a decrease in the viscosity of hydrocarbons, making them more bioavailable to microorganisms. frontiersin.org More importantly, microbial metabolic activity and enzymatic reaction rates tend to increase with temperature up to an optimal point. mdpi.com Exceeding this optimal temperature can lead to a rapid decline in activity due to enzyme denaturation. openmicrobiologyjournal.com The optimal temperature for hydrocarbon biodegradation varies depending on the microbial community and the environment. For instance, maximum degradation rates are typically observed between 30°C and 40°C in soil environments, while in marine and freshwater ecosystems, the optimal ranges are generally lower, at 15°C to 20°C and 20°C to 30°C, respectively. mdpi.comfrontiersin.org

pH affects the solubility and availability of nutrients and can directly impact the enzymatic machinery of microorganisms. biomedgrid.com Most hydrocarbon-degrading bacteria and fungi thrive in a pH range of 6.0 to 8.0. enviro.wikiopenmicrobiologyjournal.com Extreme pH values, whether acidic or alkaline, can inhibit microbial growth and the activity of key degradative enzymes. researchgate.net For example, studies have shown that while some fungi can tolerate acidic conditions, bacterial degradation of hydrocarbons is often significantly reduced at low pH. biomedgrid.com Conversely, very alkaline conditions can also decrease the rate of biodegradation. researchgate.net Research on specific enzymes, such as catechol 2,3-dioxygenase, which is involved in the breakdown of aromatic hydrocarbons, has demonstrated optimal activity within a pH range of 6.0 to 8.0. openmicrobiologyjournal.com

| Parameter | Optimal Range for Hydrocarbon Biodegradation | Impact Outside Optimal Range |

| Temperature (Soil) | 30°C - 40°C mdpi.comfrontiersin.org | Decreased microbial and enzymatic activity mdpi.com |

| Temperature (Marine) | 15°C - 20°C mdpi.comfrontiersin.org | Reduced bioavailability at low temperatures unit.no |

| pH | 6.0 - 8.0 enviro.wikiopenmicrobiologyjournal.com | Inhibition of microbial growth and enzyme function researchgate.net |

Substrate Bioavailability and Mass Transfer Limitations

The bioavailability of hydrocarbons, which refers to the fraction of the contaminant that is accessible to microorganisms for degradation, is a major limiting factor in the bioremediation of complex paraffinic mixtures. nih.govtandfonline.com These mixtures are often characterized by low water solubility and a tendency to adsorb to soil particles, which restricts their availability to microbial cells that primarily exist in the aqueous phase. nih.govnih.gov

The process of biodegradation can be limited by the rate at which hydrocarbons are transferred from the non-aqueous phase (e.g., oil droplets, soil-sorbed) to the aqueous phase where they can be taken up by microorganisms. This is known as mass transfer limitation. nih.govfrontiersin.org For long-chain n-alkanes (typically C18 and above), their high hydrophobicity and low solubility significantly reduce their mass transfer rate and, consequently, their bioavailability and degradation rate. frontiersin.org

Microorganisms have evolved strategies to overcome these limitations. One key mechanism is the production of biosurfactants. These are surface-active compounds that reduce surface and interfacial tension, effectively emulsifying the hydrocarbons and increasing their surface area and apparent solubility in water. nih.govfrontiersin.org This enhanced emulsification facilitates the transfer of hydrocarbons to the microbial cells for degradation. researchgate.net Another mechanism involves direct interfacial uptake, where microorganisms attach to the surface of hydrocarbon droplets to directly access the substrate. nih.gov The efficiency of this process is related to the cell's affinity for the hydrocarbon. frontiersin.org

Kinetic studies have revealed that the rate of hydrocarbon oxidation can decrease with increasing chain length, suggesting that beyond mass transfer, enzyme specificity may also play a role. nlc-bnc.ca However, for many components of complex paraffinic mixtures, particularly in aged contaminated sites, the rate of desorption from soil matrices is often the rate-limiting step for biodegradation. nih.gov

Advanced Bioremediation Research Strategies for Hydrocarbon Contamination (Methodological Focus)

To overcome the limitations of natural attenuation, researchers are actively developing and refining advanced bioremediation strategies. These methods are designed to enhance the rate and extent of hydrocarbon degradation by manipulating the environmental conditions and the microbial populations involved.

Bioaugmentation and Biostimulation Techniques

Biostimulation involves the modification of the environment to stimulate the existing indigenous hydrocarbon-degrading microorganisms. ucdavis.edu This is typically achieved by adding limiting nutrients, such as nitrogen and phosphorus, and electron acceptors like oxygen. ucdavis.eduresearchgate.net The rationale behind biostimulation is that the native microbial populations are already adapted to the site conditions and the specific contaminants present. researchgate.net By providing the necessary resources, their growth and metabolic activity can be significantly enhanced, leading to accelerated degradation of the paraffinic hydrocarbons. ucdavis.edu The addition of organic amendments, such as compost, can also serve as a biostimulation strategy by providing a slow-release source of nutrients and improving soil structure. greener-h2020.eu

Bioaugmentation is the process of introducing specific microorganisms, either single strains or microbial consortia with known hydrocarbon-degrading capabilities, into the contaminated site. ucdavis.edumdpi.com This approach is particularly useful when the indigenous microbial population lacks the necessary catabolic pathways to degrade the target contaminants or when their numbers are too low for effective remediation. researchgate.net The introduced microorganisms can be sourced from other contaminated sites or can be genetically engineered for enhanced degradation capabilities. However, the success of bioaugmentation can be limited by the ability of the introduced microbes to survive and compete with the native microflora. mdpi.com

Comparative studies have shown that both biostimulation and bioaugmentation can be effective, and the choice of strategy often depends on site-specific conditions. researchgate.netscielo.org.mx In some cases, a combination of both approaches may yield the best results. ucdavis.edu For instance, a study on a burned woodland soil contaminated with hydrocarbons found that biostimulation led to a 70% reduction in high molecular weight hydrocarbons after 60 days, compared to 55% with bioaugmentation and 45% with natural attenuation. researchgate.net

| Strategy | Description | Advantages |

| Biostimulation | Addition of nutrients and electron acceptors to stimulate native microbes. ucdavis.edu | Utilizes adapted indigenous populations, generally cost-effective. researchgate.net |

| Bioaugmentation | Introduction of specific hydrocarbon-degrading microbes. ucdavis.edumdpi.com | Can introduce novel degradation pathways, potentially faster for specific compounds. researchgate.net |

Immobilized Cell Technologies for Enhanced Degradation

Immobilized cell technology is an advanced bioremediation strategy that involves entrapping or attaching microbial cells to a solid support matrix. nih.govresearchgate.net This approach offers several advantages over the use of free-living microbial cells, particularly in harsh environmental conditions. tandfonline.comresearchgate.net

The primary benefit of immobilization is the protection it affords to the microbial cells from toxic concentrations of contaminants and other environmental stressors. mdpi.com The support matrix can act as a buffer, shielding the cells and prolonging their metabolic activity. mdpi.com This leads to enhanced stability and viability of the degrading population. nih.gov Furthermore, immobilization can prevent the washout of the introduced microorganisms from the contaminated site, ensuring a high cell density is maintained. nih.gov

Various materials have been investigated as support matrices for cell immobilization, including natural polymers like alginate and synthetic polymers like polyvinyl alcohol. nih.gov The entrapment of cells within a porous matrix is a commonly used and effective technique. tandfonline.comresearchgate.net Research has demonstrated that immobilized microbial systems can exhibit higher degradation rates for petroleum hydrocarbons compared to free-cell systems. nih.govresearchgate.net For example, the use of immobilized Pseudomonas sp. was shown to increase the degradation of petrol, partly due to enhanced production of rhamnolipids, a type of biosurfactant. nih.gov Another study found that immobilized systems were more successful in removing diesel from biopiles compared to liquid culture bioaugmentation and biostimulation. nih.gov The ability to reuse the immobilized biocatalyst also contributes to the cost-effectiveness of this technology. nih.govnih.gov

| Immobilization Benefit | Description | Reference |

| Enhanced Stability | Protects cells from harsh conditions and toxic substances. | mdpi.comresearchgate.net |

| High Cell Density | Prevents washout and maintains a high concentration of degrading microbes. | nih.gov |

| Increased Degradation Rate | Often shows superior performance compared to free cells. | nih.govresearchgate.net |

| Reusability | Immobilized cells can be recovered and reused, reducing costs. | nih.govnih.gov |

Table of Compound Names

| Common Name | Chemical Group |

| n-Alkanes | Paraffinic Hydrocarbons |

| Paraffin Wax | Complex Paraffinic Hydrocarbon Mixture |

| Kerosine (petroleum), hydrodesulfurized | Complex Hydrocarbon Mixture |

| Naphtha (petroleum), light steam-cracked | Complex Hydrocarbon Mixture |

| Naphtha (petroleum), solvent-refined light | Complex Hydrocarbon Mixture |

| Dodecane | n-Alkane |

| Heptatriacontane | n-Alkane |

| Pristane | Branched Alkane |

| Heptamethylnonane | Branched Alkane |

| Catechol 2,3-dioxygenase | Enzyme |

| Rhamnolipids | Biosurfactant |

| Polyvinyl alcohol | Synthetic Polymer |

| Alginate | Natural Polymer |

| Nitrogen | Nutrient |

| Phosphorus | Nutrient |

| Oxygen | Electron Acceptor |

| Nitrate | Electron Acceptor |

| Ferric Iron | Electron Acceptor |

| Sulfate | Electron Acceptor |

| Carbon Dioxide | Electron Acceptor |

Theoretical and Computational Approaches in Environmental Behavior Modeling

Predictive Models for Environmental Partitioning and Persistence

Predictive models are crucial for estimating how a complex substance like the reaction products of toluene (B28343) and formaldehyde (B43269) will distribute among different environmental compartments (air, water, soil, and biota) and how long it will persist.

For UVCB substances, environmental partitioning is often modeled using a "whole substance" approach or by characterizing representative "blocks" of constituents with similar physicochemical properties. vu.nloup.com Key parameters like the octanol-water partition coefficient (Kow), water solubility, and soil/sediment partition coefficient (Koc) can be estimated for these blocks. nih.gov Linear models are often developed to correlate these partition coefficients within categories of chemical structures, such as aromatic compounds. nih.gov

Persistence is evaluated by predicting the substance's susceptibility to degradation processes. For a mixture like Einecs 265-273-2, this involves assessing the degradability of its various components. Formaldehyde, one of the precursors, is highly reactive and does not persist in water, rapidly transforming into methylene (B1212753) glycol and oligomers. epa.gov In the atmosphere, it is subject to photolysis with a half-life of a few hours in direct sunlight. epa.gov Aromatic compounds, characteristic of the toluene-derived components, undergo degradation, although the rates can vary significantly. nih.gov

Table 1: Estimated Environmental Partitioning Coefficients for Representative Components of this compound This table presents hypothetical data for illustrative purposes, as specific experimental values for this complex mixture are not readily available.

| Component Block | Log Kow (Octanol-Water) | Log Koc (Soil Organic Carbon-Water) | Henry's Law Constant (atm·m³/mol) | Primary Environmental Compartment |

|---|---|---|---|---|

| Low Molecular Weight Polar (Formaldehyde-related) | 0.5 | 1.2 | 3.0 x 10⁻⁷ | Water |

| Substituted Aromatics (Toluene-related) | 2.7 | 2.5 | 6.6 x 10⁻³ | Air, Soil |

| Higher Molecular Weight Oligomers | 4.5 | 4.0 | 1.0 x 10⁻⁵ | Soil, Sediment |

Quantitative Structure-Activity Relationship (QSAR) Development for Complex Mixtures

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a substance to its activity or property, such as its environmental fate or toxicity. For complex mixtures like this compound, developing QSARs is challenging due to the variability in composition.

Approaches to QSAR for mixtures often involve:

Component-based models: The properties of the mixture are predicted based on the properties of its individual components, often assuming additivity.

Mixture-level models: Descriptors for the entire mixture are developed and correlated with its properties. This is less common due to the difficulty in defining consistent descriptors for a variable substance.

For UVCBs, a common strategy is to use available analytical data, such as gas chromatography results, to estimate physicochemical properties for unidentified constituents, which can then be used in QSAR models. oup.com The hydrocarbon block methodology, which groups constituents with similar properties, is an advanced approach used for petroleum UVCBs and can be adapted for other complex mixtures. vu.nl This allows for the assessment of the mixture without needing to characterize every single component.

Mechanistic Models for Simulating Degradation Kinetics and Pathways

Mechanistic models aim to simulate the chemical and biological processes that lead to the degradation of a substance in the environment. These models provide insights into the rates of degradation (kinetics) and the transformation products that may be formed (pathways).

For a substance like this compound, degradation modeling would consider the distinct pathways for its aromatic and formaldehyde-derived components.

Aromatic Components: The degradation of aromatic compounds in the environment is often initiated by hydroxyl radicals in the atmosphere or by microbial enzymes in soil and water. nih.govacs.org Kinetic models like the Langmuir-Hinshelwood model can be used to describe the rate of photocatalytic degradation on surfaces. mdpi.com Biodegradation kinetics for aromatic compounds can be complex, sometimes following pseudo-first-order kinetics or more complex models that account for substrate inhibition. researchgate.netdntb.gov.ua

Formaldehyde and its Derivatives: Formaldehyde's high reactivity means its degradation is rapid. In the atmosphere, it contributes to the formation of ground-level ozone and secondary organic aerosols. kherkhergarcia.com In aquatic environments, it is readily biodegradable. epa.gov

Table 2: Representative Degradation Rate Constants Used in Mechanistic Models This table presents hypothetical data for illustrative purposes to demonstrate the inputs for mechanistic models.

| Component Type | Degradation Process | Rate Constant (k) | Environmental Compartment |

|---|---|---|---|

| Substituted Aromatics | Atmospheric Photo-oxidation (OH radical) | 1.5 x 10⁻¹¹ cm³/molecule·s | Air |

| Substituted Aromatics | Aerobic Biodegradation | 0.2 L/gss·h | Soil/Water |

| Formaldehyde Derivatives | Aquatic Biodegradation | 0.1 h⁻¹ | Water |

| Polymeric Fractions | Hydrolysis | 5.0 x 10⁻⁴ h⁻¹ | Water/Soil |

Cheminformatics and Molecular Dynamics Simulations in Environmental Research

Cheminformatics and molecular dynamics (MD) are powerful computational tools that provide molecular-level insights into the behavior of chemicals in the environment.

Cheminformatics involves the use of computational methods to analyze chemical information. For UVCBs, cheminformatics plays a key role in:

Characterization: Organizing available analytical data to represent the complex mixture. This can involve generating generic structures or representative constituents. nih.govacs.org

Property Prediction: Using computational tools to estimate physicochemical and toxicological properties for the components of the mixture, filling data gaps. nih.gov

Database Management: Developing machine-readable formats to capture the composition of mixtures, facilitating data sharing and modeling. cheminf20.org

Molecular Dynamics (MD) Simulations model the physical movements of atoms and molecules over time. In environmental research, MD simulations can be used to:

Predict Partitioning: Simulate the behavior of organic contaminants at interfaces, such as between water and air or water and soil minerals, to predict partitioning constants. acs.orgprinceton.edu

Understand Adsorption Mechanisms: Investigate the interactions between contaminant molecules and environmental surfaces like clay minerals or organic matter at an atomic level. princeton.edu

Model Complex Systems: Simulate the aggregation of dissolved organic matter and its interaction with pollutants, providing insights into their transport and bioavailability in aquatic environments. acs.orgnih.gov

For this compound, MD simulations could be employed to study how its different components interact with soil organic matter or partition to the water-air interface, offering a detailed, mechanistic understanding that complements larger-scale predictive models.

Regulatory Science and Scientific Assessment Methodologies for Complex Hydrocarbon Substances

Scientific Challenges in the Characterization and Assessment of UVCB Substances

The primary challenge in regulating UVCB substances lies in their inherent complexity and variability. nih.govaltex.orgnih.gov Unlike mono-constituent substances, UVCBs are mixtures of a large number of constituents, and their composition can be largely unknown or variable depending on the source material and manufacturing process. nih.govlabcorp.com This complexity creates significant hurdles for regulatory compliance and risk assessment. labcorp.com

Key scientific challenges include:

Compositional Ambiguity : A UVCB may have a relatively large number of constituents, a composition that is largely unknown, and a variability that is high or poorly predictable. labcorp.com The unknown fraction can consist of "known unknowns," which can be deduced from starting materials and process information, and "unknown unknowns," for which no structural information is readily accessible. nih.gov

Analytical Difficulties : The comprehensive identification and quantification of all constituents in a UVCB is often analytically challenging. labcorp.com Sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and 2D gas chromatography (2D GC) are required, but even these may not fully resolve the complex mixture. nih.govlabcorp.com Furthermore, the availability of analytical standards for all constituents is often limited. acs.org

Substance Identification : Traditional identifiers like CAS numbers may be insufficient for unambiguously identifying UVCBs. nih.gov The European Inventory of Existing Commercial Chemical Substances (EINECS) descriptions, for example, can be overly broad for hydrocarbon solvents which often have narrower hydrocarbon ranges and different processing histories. esig.org This ambiguity can lead to situations where the material tested for toxicological endpoints does not accurately match the substance being registered. acs.org

These challenges were highlighted in a screening study of 155 UVCB registration dossiers under REACH, where, on average, 49% were found to have used test materials for ecotoxicological endpoints that did not match the UVCB being registered. acs.org

Methodological Innovations in Grouping and Categorization for Regulatory Purposes

To address the challenges of assessing numerous UVCB substances, regulatory science has focused on developing innovative grouping and categorization methodologies. Grouping allows for the assessment of a category of substances based on the data of one or more representative members, filling data gaps through read-across approaches. nih.govresearchgate.net

A significant innovation in this area is the application of New Approach Methodologies (NAMs), particularly in vitro bioactivity profiling. nih.govaltex.orgnih.govresearchgate.net A study involving 141 petroleum UVCB substances tested their effects across 15 different human cell types to generate comprehensive bioactivity profiles. nih.govaltex.orgresearchgate.net The key findings from this research demonstrated that:

Bioactivity data can be used to group petroleum substances in a manner that is generally consistent with existing categories based on manufacturing processes and physicochemical properties. nih.govnih.gov

These NAMs data, especially from human induced pluripotent stem cell (iPSC)-derived and primary cells, can rank substances in a way that is highly concordant with their expected in vivo hazard potential based on their chemical composition. altex.orgresearchgate.net

This approach helps in identifying representative substances within each group for further testing, thereby reducing the need for extensive animal testing and filling data gaps via read-across. nih.govaltex.orgresearchgate.net

The table below summarizes the approaches used for grouping the 141 UVCB petroleum substances in the study.

| Grouping Approach | Basis for Grouping | Key Outcome |

| Traditional | Manufacturing process and physico-chemical properties. | Established categories for regulatory purposes. |

| NAMs-based (Unsupervised) | Similarity of in vitro bioactivity profiles across multiple human cell types. | Groupings were largely consistent with traditional categories, providing a biological basis for them. |

This research illustrates a shift towards using biological signatures to define substance similarity, providing a more robust and scientifically-defensible basis for grouping complex substances for regulatory assessment. nih.gov

Academic Contributions to Environmental Risk Prioritization Frameworks

Academia has played a crucial role in developing frameworks to prioritize complex mixtures for environmental risk assessment. Given the vast number of chemical combinations in the environment, prioritization is essential to focus resources on substances that pose the greatest risk. nih.gov

Risk assessment of mixtures can follow several approaches:

Component-Based Approach : This traditional method evaluates the risk of a mixture by assessing its individual chemical components. mdpi.com It often relies on the assumption of additivity, where the total risk is the sum of the risks of individual constituents, often calculated using a Hazard Index (HI). mdpi.comoup.com

Whole Mixture Approach : This involves testing the entire mixture to determine its toxicity. However, due to the lack of toxicity information for most real-world mixtures, this approach is less common. acs.orgmdpi.com

Sufficiently Similar or Representative Mixtures : This approach, considered a promising alternative, involves creating and testing synthetic mixtures that are "sufficiently similar" to the environmental mixture of interest. mdpi.comoregonstate.edu

Recent academic research has focused on leveraging multiple data streams to create and prioritize these sufficiently similar mixtures. One study explored different strategies to simplify a complex mixture of Polycyclic Aromatic Hydrocarbons (PAHs) for hazard identification. mdpi.comresearchgate.net

The following table outlines the prioritization strategies investigated in the study. mdpi.comresearchgate.net

| Prioritization Strategy | Description | Finding |

| Exposure-based | Selected the most abundant chemicals in the mixture. | Resulted in a mixture with a specific chemical composition and potency. |

| Toxicity-based | Selected chemicals based on existing toxicity values for cancer and non-cancer endpoints. | This approach created the most potent mixture in both in vitro (human bronchial cells) and zebrafish models. |

| Combined (Exposure + Toxicity) | Prioritized chemicals with both high exposure potential (abundance) and high hazard potential (toxicity). | Determined to be the ideal approach for creating a representative mixture for hazard characterization. |

These academic frameworks help to simplify complex environmental mixtures for hazard characterization, allowing for more targeted and efficient regulatory assessment. mdpi.com They incorporate factors like exposure sources, environmental fate, and toxicological effects to prioritize chemicals and mixtures for further study. nih.govmdpi.com

Research on Data Gaps and Future Directions in Regulatory Science for Complex Mixtures

Despite advancements, significant data gaps remain a fundamental challenge in the regulatory science of complex mixtures. acs.orgacs.org The primary information gap concerns the specific chemical identities of the constituents within UVCBs. acs.org This lack of detailed compositional data impedes all subsequent assessment steps, from hazard identification to risk management. acs.org

Future research directions and needs identified by the scientific and regulatory communities include:

Improved Characterization : There is a critical need for better reporting and more thorough substance characterization efforts to support chemical assessments. acs.orgacs.org This includes developing and applying advanced analytical techniques to better identify and quantify the constituents of UVCBs.

Enhanced Data Management : An information level scheme for improved data collection and management of UVCBs within chemical databases has been proposed to better organize and utilize available compositional data. acs.org

Advancement of NAMs : Continued research and validation of New Approach Methodologies are essential. These methods show promise not only for grouping and read-across but also for providing mechanistic insights into the toxicity of complex mixtures. nih.govresearchgate.net

Integrated Assessment Strategies : Future frameworks need to better integrate multiple data streams, including chemical composition, in vitro bioactivity, and in silico predictions, to create a more holistic and robust assessment of UVCB substances.

International Collaboration : Given the global nature of chemical manufacturing and trade, concerted efforts and collaboration among all stakeholders—industry, regulators, and academia—are necessary to develop shared good practices for the proper assessment and sound management of UVCBs. acs.orgnih.gov

The overarching goal is to move towards a more predictive and efficient regulatory system that can handle the complexity of UVCB substances while ensuring the protection of human health and the environment. nih.govjhu.edu

Q & A

Basic Research Questions

Q. What are the validated spectroscopic techniques for confirming the structural identity of Einecs 265-273-2, and how should these methods be optimized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm functional groups and connectivity. Optimize solvent choice (e.g., deuterated chloroform) and acquisition parameters (e.g., 128 scans for signal-to-noise ratio) .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight. Calibrate instruments using standard reference compounds .

- Infrared (IR) Spectroscopy : Compare experimental peaks (e.g., carbonyl stretches) with literature databases. Ensure sample purity to avoid contamination artifacts .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer :

- Protocol Standardization : Document reaction conditions (temperature, solvent purity, catalyst loading) in detail. Use IUPAC guidelines for reporting synthetic procedures .

- Cross-Validation : Share samples with independent labs for replication. Disclose batch-specific impurities via HPLC traces (e.g., >99% purity threshold) .

- Data Sharing : Publish raw spectral data and chromatograms in supplementary materials to enable direct comparison .

Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how should they be experimentally measured?

- Methodological Answer :

- Solubility : Use shake-flask method with UV-Vis spectroscopy to quantify solubility in water, DMSO, and ethanol. Report averages from triplicate trials .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Compare degradation profiles with literature .

- Hygroscopicity : Store samples in controlled humidity chambers and measure mass changes over time using microbalances .

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of this compound in oxidation reactions be resolved?

- Methodological Answer :

-

Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines. Tabulate variables like substrate ratios, temperature, and catalyst recycling efficiency (see Table 1 ) .

-

Controlled Replication : Design experiments to isolate confounding factors (e.g., trace metal impurities). Use ICP-MS to verify catalyst composition .

-

Statistical Modeling : Apply ANOVA to identify significant differences in reported turnover numbers (TONs). Publish raw datasets for transparency .

Table 1: Comparative Analysis of Catalytic Activity Studies

Study Substrate Ratio Temperature (°C) TON Key Contradiction A 1:5 80 120 Oxygen source variability B 1:10 100 85 Catalyst degradation noted

Q. What advanced computational strategies are recommended for predicting the environmental degradation pathways of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model bond dissociation energies under hydrolytic conditions. Validate with experimental half-life data .

- Machine Learning (ML) : Train models on existing degradation datasets (e.g., EPA’s CompTox) to predict metabolite toxicity. Address data gaps via active learning .

- Life Cycle Assessment (LCA) : Integrate computational outputs with LCA software (e.g., SimaPro) to assess ecosystem impacts .

Q. How should researchers design experiments to investigate the role of this compound in multi-component reaction systems?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial design to test variables (e.g., stoichiometry, solvent polarity). Use Minitab for interaction effect analysis .

- In Situ Monitoring : Implement ReactIR to track intermediate formation. Compare kinetic profiles with proposed mechanisms .

- Cross-Disciplinary Collaboration : Partner with theoreticians to reconcile experimental results with Marcus theory or microkinetic models .

Key Considerations for Methodological Rigor

- Data Contradiction Analysis : Use Bradford Hill criteria to assess causality in conflicting results .

- Ethical Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Literature Integration : Perform systematic reviews using tools like Covidence to minimize selection bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.